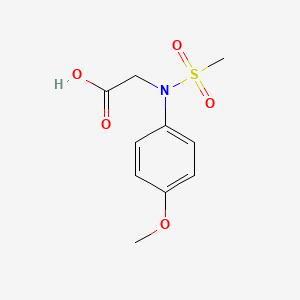

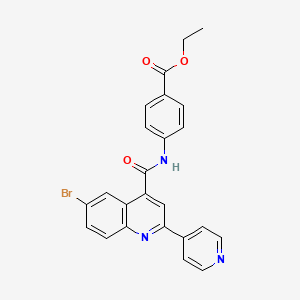

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine involves chemoselective reactions, employing techniques to ensure the selectivity towards desired functional group transformations. Penso et al. (2003) described a method for transforming methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine directly into corresponding 2-arylsulfonamido esters with arylsulfonyl chlorides without protecting the phenolic hydroxy group. This method highlights the chemoselective N-arylsulfonylation of amino acid derivatives, showcasing an efficient approach to synthesizing compounds similar to this compound with good yields and without racemization of stereogenic centers (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined through various analytical techniques, including X-ray diffraction. Such structural analyses provide insights into the molecular geometry, bonding patterns, and overall spatial arrangement of atoms within the molecule. For example, Gong Qin-hua (2002) synthesized a related compound and determined its structure via X-ray diffraction, revealing a complex molecular arrangement that contributes to the compound's chemical reactivity and interactions (Gong Qin-hua, 2002).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

- 1,2,4-Triazines from Thioacylated Amino-acid Esters : The utility of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in chemical synthesis is highlighted in the production of 1,2,4-triazine derivatives. This process involves the thionation of N-acyl derivatives of glycine and other amino acids using Lawesson's Reagent, leading to a range of triazine compounds, as detailed by Andersen, Ghattas, and Lawesson (1983) in "Tetrahedron" Studies on amino acids and peptides—IV: 1,2,4-triazines from thioacylated amino-acid esters☆.

Environmental Impact and Agriculture

- Herbicide Transport and Environmental Impact : Research by Malone et al. (2004) in "Journal of Environmental Quality" demonstrates the environmental implications of using glyphosate and glufosinate, substances related to this compound, in agriculture. Their study on the leaching of herbicides highlights the complexity of their environmental impact, particularly when preferential flow is considered Residual and contact herbicide transport through field lysimeters via preferential flow.

Chemical Modification and Reactions

- Specific Solvation and Arylsulfonylation : A study by Penso et al. (2003) in the "European Journal of Organic Chemistry" focuses on the direct transformation of amino esters, including those related to this compound, into arylsulfonamido esters. This research underscores the chemoselectivity of such transformations without the need for protecting the phenolic hydroxy group Specific Solvation as a Tool for the N‐Chemoselective Arylsulfonylation of Tyrosine and (4‐Hydroxyphenyl)glycine Methyl Esters.

Enzyme Interaction and Biological Effects

- Interaction with Transferase Enzymes : Tomi, Al-qaisi, and Al-Qaisi (2010) in "Journal of King Saud University - Science" explored the interaction of a compound containing the glycine moiety with various transferase enzymes. They observed both activation and inhibitory effects, depending on the enzyme and concentration of the compound Synthesis, characterization and effect of bis-1,3,4- oxadiazole rings containing glycine moiety on the activity of some transferase enzymes.

Propiedades

IUPAC Name |

2-(4-methoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-16-9-5-3-8(4-6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLIZXZYANCGDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)